1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
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Overview
Description
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a phenyl group with a propan-2-ylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multiple stepsThe final step involves the addition of the phenyl group with the propan-2-ylsulfanyl substituent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The pyrrolidine ring and phenyl group can enhance the compound’s binding affinity and specificity. The propan-2-ylsulfanyl substituent may also play a role in modulating the compound’s activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)piperidin-1-yl)butanamide: This compound shares the pyrimidine and phenyl moieties but differs in the substituents and overall structure.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methylpyrimidin-2-yl)amino)phenyl)ethan-1-one: Similar in having a pyrimidine and phenyl group, but with different substituents and functional groups.
Uniqueness
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(2)26-18-6-4-16(5-7-18)12-20(24)23-11-9-17(13-23)25-19-8-10-21-15(3)22-19/h4-8,10,14,17H,9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFHSNUZVGNTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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